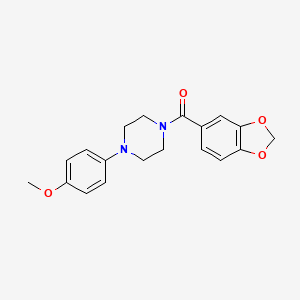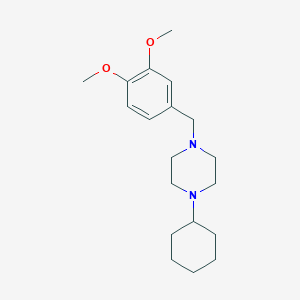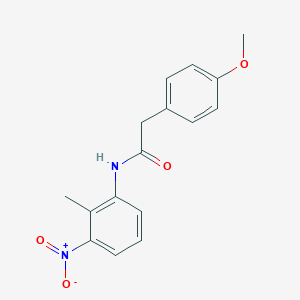
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive drug that has gained popularity as a recreational drug in recent years. BZP was initially developed as a potential antidepressant, but its use as a recreational drug has overshadowed its medicinal properties.
Mecanismo De Acción
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine acts as a dopamine and serotonin agonist, which leads to the release of these neurotransmitters in the brain. This results in a feeling of euphoria and increased energy. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine also inhibits the reuptake of dopamine and serotonin, which prolongs their effects in the brain.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle tension. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine has been associated with seizures, hallucinations, and other adverse effects in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine has been used as a research tool to study the effects of dopamine and serotonin on behavior and physiology. It has also been used to study the mechanisms of drug addiction and abuse. However, the psychoactive effects of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine make it difficult to use in controlled laboratory experiments.
Direcciones Futuras
Future research on 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine should focus on its potential therapeutic effects for neurological and psychiatric disorders. Studies should also investigate the long-term effects of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine on the brain and body. Additionally, research should focus on developing safer and more effective alternatives to 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine for recreational use.
Conclusion:
In conclusion, 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine is a synthetic compound that has gained popularity as a recreational drug in recent years. It has also been studied extensively for its potential therapeutic effects. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine acts as a dopamine and serotonin agonist, which leads to the release of these neurotransmitters in the brain. It has been associated with adverse effects in some individuals. Future research should focus on its potential therapeutic effects and developing safer alternatives for recreational use.
Métodos De Síntesis
The synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine involves the reaction of piperazine with 3,4-methylenedioxybenzaldehyde. The reaction is catalyzed by a Lewis acid such as zinc chloride or aluminum chloride. The resulting product is then purified using column chromatography to obtain pure 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine.
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic effects. It has been shown to have antidepressant and anxiolytic properties in animal models. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine has also been investigated for its potential as a treatment for Parkinson's disease and schizophrenia. However, due to its psychoactive effects, the use of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine as a therapeutic agent has been limited.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-16-5-3-15(4-6-16)20-8-10-21(11-9-20)19(22)14-2-7-17-18(12-14)25-13-24-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXVRVUUEKLDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-fluoro-N~2~-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5687003.png)
![methyl 4-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}pentanoate](/img/structure/B5687005.png)

![butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B5687029.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(4-methylpyrimidin-5-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5687032.png)

![N,N-dimethyl-1-{5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methanamine](/img/structure/B5687057.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5687063.png)
![2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B5687064.png)

![[(3R*,4R*)-1-[3-(methylsulfonyl)propanoyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687081.png)